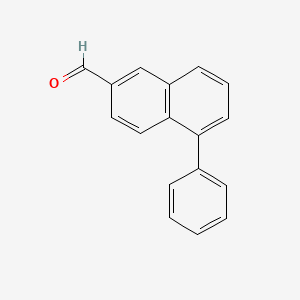

5-Phenylnaphthalene-2-carboxaldehyde

Description

General Overview of 5-Phenylnaphthalene-2-carboxaldehyde in Contemporary Organic Chemistry

This compound is an aromatic aldehyde characterized by a naphthalene (B1677914) backbone substituted with a phenyl group at the C5 position and a carboxaldehyde group at the C2 position. Its structure combines the rigidity and aromaticity of the phenylnaphthalene system with the reactive potential of an aldehyde functional group. While specific research dedicated exclusively to this compound is nascent, its molecular framework suggests significant potential as a versatile building block in the synthesis of more complex organic molecules, polymers, and materials. Its study is situated at the intersection of aromatic chemistry, functional group manipulation, and the development of novel molecular scaffolds.

Below are the fundamental chemical properties of this compound.

| Property | Data |

| CAS Number | 56432-21-4 labshake.com |

| Molecular Formula | C₁₇H₁₂O labshake.com |

| Molecular Weight | 232.28 g/mol labshake.com |

| IUPAC Name | 5-phenylnaphthalene-2-carbaldehyde labshake.com |

Retrospective Analysis of Related Phenylnaphthalene and Naphthaldehyde Scaffolds in Synthetic Chemistry

The academic interest in this compound is informed by decades of research into its constituent scaffolds: phenylnaphthalene and naphthaldehyde.

The phenylnaphthalene core is a well-established structural motif in organic synthesis. Research has explored various synthetic routes to different isomers, such as 1-phenylnaphthalenes and 2-phenylnaphthalenes. rsc.orgrsc.org These compounds are recognized as a class of lignans, which are studied for a wide range of physiological activities. researchgate.net The phenylnaphthalene framework serves as a key structural component in the design of antineoplastic (anticancer) agents and is a precursor for creating complex heterocyclic systems like benzo[b]naphtho[2,3-d]furan-6,11-diones. acs.org Furthermore, the thermal stability of phenylnaphthalenes has led to their investigation as potential high-temperature heat transfer fluids. researchgate.net

Similarly, the naphthaldehyde scaffold is a cornerstone in synthetic chemistry. Naphthaldehyde derivatives, such as 2-hydroxy naphthaldehyde, are frequently used as starting materials for synthesizing Schiff bases, which in turn are investigated for their potential as antimicrobial and cytotoxic agents. nih.govresearchgate.net The specific placement of hydroxyl and aldehyde groups on the naphthalene ring, as seen in 2-hydroxy-1-naphthaldehyde, makes it an excellent building block for fluorescent chemosensors, capable of detecting various ions through molecular recognition. researchgate.net

Rationale for Dedicated Academic Research on this compound

The focused study of this compound is justified by the combined synthetic potential of its two primary structural components: the phenylnaphthalene core and the carboxaldehyde moiety.

The phenylnaphthalene core is a privileged scaffold that imparts valuable properties to a molecule. Its rigid, planar, and aromatic nature is foundational to the construction of advanced materials, including aromatic diimides used in polymers and optoelectronics. nih.gov In medicinal chemistry, this core is present in numerous compounds designed as anticancer agents. acs.orgrsc.org The inherent bioactivity and material-relevant properties of the phenylnaphthalene skeleton make any new derivative, such as this compound, a promising candidate for further synthetic elaboration and application development.

The carboxaldehyde group (-CHO) is one of the most versatile functional groups in organic synthesis, often referred to as a "synthetic handle." researchgate.netresearchgate.net It serves as a crucial precursor for an extensive range of chemical transformations.

Key Reactions of the Carboxaldehyde Group:

| Reaction Type | Description | Significance |

| Condensation | Reacts with amines to form Schiff bases (imines). nih.govaku.edu.tr | A fundamental step in synthesizing ligands, catalysts, and biologically active molecules. aku.edu.tr |

| Reduction | Can be reduced to a primary alcohol. | Allows for the introduction of hydroxyl groups for further functionalization. |

| Oxidation | Can be oxidized to a carboxylic acid. | Provides access to another key functional group for amide or ester formation. |

| Nucleophilic Addition | Undergoes addition reactions with organometallic reagents (e.g., Grignard) to form secondary alcohols. | A primary method for carbon-carbon bond formation, enabling the construction of more complex carbon skeletons. |

| Wittig Reaction | Reacts with phosphorus ylides to form alkenes. | A reliable method for creating carbon-carbon double bonds with high stereochemical control. |

This reactivity makes the carboxaldehyde group an essential building block for fine chemicals, pharmaceuticals, and fragrances. nih.gov Its presence in the 5-phenylnaphthalene structure allows chemists to readily engage in coupling reactions and other modifications, facilitating the creation of diverse molecular libraries for screening in drug discovery and materials science. researchgate.netresearchgate.net The combination of the significant phenylnaphthalene core with this highly adaptable functional group provides a strong rationale for the dedicated academic investigation of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56432-21-4 |

|---|---|

Molecular Formula |

C17H12O |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

5-phenylnaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C17H12O/c18-12-13-9-10-17-15(11-13)7-4-8-16(17)14-5-2-1-3-6-14/h1-12H |

InChI Key |

SRDOXEUKEDLUQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenylnaphthalene 2 Carboxaldehyde and Its Structural Analogues

Direct Synthesis Strategies

Direct synthesis strategies involve the stepwise introduction of the required phenyl and carboxaldehyde functional groups onto a pre-formed naphthalene (B1677914) skeleton. This can be accomplished by functionalizing the naphthalene core, introducing the phenyl group to a naphthalene-carboxaldehyde, or installing the carboxaldehyde onto a phenylnaphthalene.

The direct, regioselective functionalization of naphthalene C-H bonds is a powerful tool in organic synthesis. researchgate.net Traditional electrophilic aromatic substitutions on naphthalene can be difficult to control, with selectivity dependent on existing functional groups. researchgate.net Modern methods often employ directing groups to install functionality at specific positions on the naphthalene nucleus. researchgate.net Over the past decade, significant research has focused on developing methodologies to functionalize nearly all positions of the naphthalene ring. researchgate.netresearchgate.net These strategies could, in principle, be applied to introduce both the phenyl and carboxaldehyde groups in a sequential manner onto a naphthalene starting material.

A plausible strategy for synthesizing the target compound involves the introduction of a phenyl group onto a suitably functionalized naphthalene-carboxaldehyde precursor. Transition metal-catalyzed cross-coupling reactions are ideal for this purpose. For instance, a Suzuki-Miyaura cross-coupling reaction could be employed between a halogenated naphthalene-2-carboxaldehyde (e.g., 5-bromo-naphthalene-2-carboxaldehyde) and phenylboronic acid. This approach is widely used for creating carbon-carbon bonds between aromatic rings. researchgate.net

Table 1: Representative Palladium-Catalyzed Suzuki Coupling for Aryl-Aryl Bond Formation

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Ar-X (X = Br, I) | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene (B28343), Dioxane, or DMF/H₂O | Heated (e.g., 80-110 °C) |

Starting with a 1-phenylnaphthalene (B165152) framework, the carboxaldehyde group can be installed at the C-2 position through various formylation methods. One classic method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). An "interrupted" Vilsmeier-Haack reaction has been developed for the synthesis of related naphthalene derivatives from tetralone precursors, highlighting the versatility of these reagents. acs.orgacs.org Alternatively, direct C-H acylation of naphthalenes using transition-metal catalysis offers a route to introduce carbonyl functionality, which could be adapted for formylation. rsc.org

Annulation and Cycloaddition Approaches

These methods build the core phenylnaphthalene skeleton from smaller, acyclic, or monocyclic precursors. They are particularly powerful for creating highly substituted and complex aromatic systems in a single step.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and can be effectively applied to construct the naphthalene system. nih.gov This strategy often involves the reaction of a substituted diene with a suitable dienophile, followed by an aromatization step. For example, cyclopentadienones can serve as dienes, reacting with dienophiles like arynes or alkynes to generate the bicyclic core, often with the extrusion of carbon monoxide. mdpi.com The reaction of 1,3-diarylbenzo[c]furans or cyclopentadienones with various dienophiles has been shown to produce 1,4-diaryl substituted naphthalenes. acs.org While naphthalene itself can act as a diene in Diels-Alder reactions, the conditions required are often harsh due to the aromaticity of the ring system. semanticscholar.org

Table 2: Diels-Alder Approach to Substituted Naphthalenes

| Diene Example | Dienophile Example | Key Intermediate | Resulting Aromatic Core |

|---|---|---|---|

| Tetraphenylcyclopentadienone | Diphenylacetylene | Cycloadduct | Hexasubstituted Benzene |

| 1,3-Diarylbenzo[c]furan | Tetrathiafulvalene | Cycloadduct | 1,4-Diaryl Naphthalene |

Transition metal catalysis provides a diverse and efficient toolkit for constructing arylnaphthalene scaffolds through annulative cyclizations. nih.govresearchgate.net These reactions enable the formation of carbon-carbon bonds under conditions that are often milder than classical methods. nih.gov

Palladium: Palladium catalysts are widely used for constructing highly substituted naphthalenes. rsc.org Methods include the bisolefination of C-C triple bonds and the direct ring construction from amides with alkynes. rsc.orgacs.org Palladium-catalyzed monocarbonylation of 1,3-diynes has also been developed to produce functionalized precursors for more complex structures. nih.gov

Copper: Copper-catalyzed reactions offer an efficient route to naphthalene derivatives. nih.gov For example, the synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes has been achieved from 8-halo-1-ethynylnaphthalenes using a copper catalyst. rsc.org Copper catalysis can also facilitate modular difluoroalkylation, demonstrating its utility in constructing complex fluorinated molecules. nih.gov

Rhodium: Rhodium catalysis is particularly effective in reactions involving C-H bond activation. researchgate.net This has been applied to the synthesis of fused naphthalenes through the sequential dual C-H annulation of 3-arylisoxazoles with 1,6-diynes. rsc.org Rhodium catalysts are also employed in carbene-transfer reactions to achieve C-H alkylation on aryl pyridines, a strategy that could be adapted for building substituted naphthalene systems. nih.gov

Gold: Gold catalysis has emerged as a powerful method for synthesizing phenylnaphthalene structures. nih.govfrontiersin.org A notable example is the gold-catalyzed dimerization of α-aryl acetamides or acetates, where the benzyl (B1604629) carbon acts as a nucleophile to form the naphthalene scaffold. acs.orgnih.gov Gold catalysts can also effect the intramolecular cyclization of alkynyl esters and the carbocyclization of alkynes with diazo groups to yield multifunctionalized naphthalenes under mild conditions. nih.govresearchgate.net

Nickel: Nickel catalysts are used in various annulation strategies. researchgate.net This includes the reductive ring-opening of 7-oxabenzonorbornadienes with acyl chlorides to exclusively prepare β-acyl naphthalenes. rsc.org Nickel-catalyzed [2+2+2] benzannulation of alkynes provides another route to highly substituted naphthalene products. rsc.org

Table 3: Overview of Metal-Catalyzed Annulation for Naphthalene Synthesis

| Metal Catalyst | Reaction Type | Starting Materials (Examples) | Reference |

|---|---|---|---|

| Palladium | Direct Ring Construction | Amides and Alkynes | rsc.org |

| Gold | Dimerization/Cyclization | α-Aryl Acetamides | acs.orgnih.gov |

| Nickel | [2+2+2] Benzannulation | Alkynes | rsc.org |

| Rhodium | Sequential C-H Annulation | 3-Arylisoxazoles and 1,6-Diynes | rsc.org |

| Copper | Coupling/Dimerization | Haloalkynes and Amines | nih.gov |

Lewis Acid-Catalyzed Benzannulations and Cyclizations

Lewis acid catalysis plays a crucial role in promoting benzannulation and cyclization reactions to form naphthalene systems. These reactions often proceed through the generation of carbocationic intermediates, which then undergo intramolecular or intermolecular cyclization to build the aromatic core.

One notable strategy involves the Lewis acid-promoted regiocontrolled benzannulation of aryl(aryl')-2,2-dichlorocyclopropylmethanols. The choice of Lewis acid can direct the regioselectivity of the cyclization, leading to the formation of unsymmetrically substituted α-arylnaphthalenes with yields ranging from 40-91%. For instance, catalysts such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) have been shown to effectively mediate this transformation. The reaction proceeds via a chelation-controlled pathway, influencing which aryl group participates in the cyclization.

| Lewis Acid Catalyst | Substrate | Yield (%) | Regioselectivity |

|---|---|---|---|

| TiCl₄ | Aryl(Aryl')-2,2-dichlorocyclopropylmethanol | 40-91 | >99/1 to 3/1 |

| SnCl₄ | Aryl(Aryl')-2,2-dichlorocyclopropylmethanol | 40-91 | >99/1 to 3/1 |

Electroannulations and Rearrangement-Aromatization Sequences

Electrochemical methods provide an alternative and often milder approach to the synthesis of naphthalene derivatives. These reactions can proceed through radical or radical-cation intermediates, leading to unique bond formations and rearrangement pathways. A notable example is the electrochemical [4+2] annulation-rearrangement-aromatization of styrenes. This metal- and oxidant-free method allows for the synthesis of functionalized naphthalenes under mild conditions. The reaction is believed to proceed through a dehydrodimer intermediate formed via a [4+2] cycloaddition, which then undergoes oxydehydrogenation, rearrangement, and aromatization to yield the final naphthalene product.

| Styrene Derivative | Electrochemical Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Methoxy-α-methylstyrene | Undivided cell, graphite (B72142) felt anode, Ni plate cathode, n-Bu₄NBF₄, DMSO | Substituted Phenylnaphthalene | Up to 89% (for analogous systems) |

Organocatalytic Domino Reactions for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Domino reactions, in particular, allow for the construction of multiple bonds and stereocenters in a single synthetic operation, offering high efficiency and atom economy. The enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes, a structural analogue of the target compound, has been achieved through an organocatalytic domino reaction. organic-synthesis.com This process involves a double Michael reaction followed by an aldol (B89426) condensation of (E)-7-oxooct-5-enal and a 3-arylpropenal, such as cinnamaldehyde. organic-synthesis.com This methodology provides the product with high diastereoselectivity and excellent enantioselectivity (>99% ee). organic-synthesis.com

| Reactant 1 | Reactant 2 | Organocatalyst | Product | Diastereoselectivity | Enantioselectivity (% ee) |

|---|---|---|---|---|---|

| (E)-7-oxooct-5-enal | Cinnamaldehyde | Chiral amine | Octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde | High | >99 |

Cross-Coupling Reactions in Phenylnaphthalene Construction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. The construction of the 5-phenylnaphthalene-2-carboxaldehyde framework often relies on these powerful transformations to couple a naphthalene core with a phenyl group.

Suzuki-Miyaura Coupling Variants for Phenylnaphthalene Formation

The Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is one of the most widely used cross-coupling reactions. To synthesize this compound, a suitable strategy would involve the coupling of a 5-halonaphthalene-2-carboxaldehyde derivative with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) species, often generated in situ, in the presence of a base.

| Naphthalene Substrate | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 5-Bromo-2-naphthaldehyde | Phenylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, or XPhos | Na₂CO₃, K₂CO₃, or CsF | Toluene, Dioxane, or THF/H₂O |

Hiyama Cross-Coupling Methodologies

The Hiyama cross-coupling reaction offers an alternative to the Suzuki-Miyaura coupling, utilizing organosilanes as the organometallic partner. A key advantage of organosilanes is their stability and low toxicity. The reaction is typically catalyzed by palladium and requires an activator, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. For the synthesis of a 5-phenylnaphthalene scaffold, a halonaphthalene can be coupled with a phenyl-substituted organosilane. For instance, various aryl halides can be coupled with phenyltrimethoxysilane (B147435) in the presence of a palladium chloride catalyst to afford biaryl products in good yields.

| Aryl Halide | Catalyst | Activator | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | PdCl₂ | TBAF·3H₂O | Toluene | 95 |

| 4-Bromobenzonitrile | PdCl₂ | TBAF·3H₂O | Toluene | 92 |

| 1-Bromo-4-methoxybenzene | PdCl₂ | TBAF·3H₂O | Toluene | 87 |

| 2-Bromotoluene | PdCl₂ | TBAF·3H₂O | Toluene | 81 |

Other Transition-Metal-Catalyzed Carbon-Carbon Bond Formations

Beyond palladium, other transition metals, such as rhodium, can catalyze C-C bond formations leading to phenylnaphthalene structures. Rhodium-catalyzed C-H activation and annulation of arenes with alkynes represents a powerful and atom-economical approach. In this type of reaction, a C-H bond on an arene is activated by the rhodium catalyst and then undergoes annulation with an alkyne to construct the naphthalene ring system. The use of a directing group on the arene substrate can control the regioselectivity of the C-H activation.

| Arene Substrate (with directing group) | Alkyne | Rhodium Catalyst | Oxidant/Additive | Product |

|---|---|---|---|---|

| Aryl Imidate | Diphenylacetylene | [RhCp*Cl₂]₂ | AgSbF₆ | Naphthalene substituted ester |

| Benzoylhydrazine | Internal Alkyne | [Rh(III)] | - | Isoquinolone derivative |

Green Chemistry and Sustainable Synthetic Routes for this compound and its Structural Analogues

The principles of green chemistry, which encourage the use of sustainable methods to minimize or eliminate hazardous substances, are increasingly influencing the design of synthetic pathways for complex organic molecules. In the context of this compound and its analogues, research has focused on developing routes that are not only efficient but also environmentally benign. These approaches prioritize the use of reusable catalysts, alternative energy sources, and solvent-free or mild reaction conditions to reduce waste and energy consumption.

Application of Nanozeolites in Phenylnaphthalene Derivatization

Zeolites, which are crystalline aluminosilicates, serve as effective solid acid catalysts in various organic transformations, aligning with green chemistry principles due to their reusability and non-corrosive nature. mdpi.com Their well-defined microporous structures can impart shape selectivity, while their acidic sites are crucial for catalyzing reactions like Friedel-Crafts alkylation and acylation, which are fundamental to the synthesis of phenylnaphthalene backbones.

Mesoporous Beta zeolites, a type of nanostructured catalyst, have demonstrated enhanced activity in the benzylation of naphthalene. mdpi.com The increased mesoporosity improves the diffusion of bulky reactants and products and makes the acid sites more accessible. mdpi.com In the catalytic benzylation of naphthalene with benzyl chloride, the conversion was significantly improved with mesoporous Beta zeolites due to this enhanced accessibility of Brönsted acid sites. mdpi.com While naphthalene's kinetic molecular size is close to the pore size of Beta zeolite, the larger product molecules are thought to form primarily at the active sites located on the pore mouths of the catalyst. mdpi.com

Research into the regioselective dialkylation of naphthalene has also highlighted the utility of zeolite catalysts. For instance, a dealuminated H-Mordenite (HM) zeolite was used to achieve a 60% yield of 2,6-di-tert-butylnaphthalene (B165587), demonstrating high regioselectivity. nih.gov A key advantage of these catalysts is their simple regeneration and reusability, which is a cornerstone of sustainable chemical processes. nih.gov The application of such zeolite-based catalytic systems to the synthesis of this compound offers a promising green alternative to traditional homogeneous acid catalysts like AlCl₃ or H₂SO₄, which are corrosive and difficult to dispose of. mdpi.com

Table 1: Performance of Zeolite Catalysts in Naphthalene Alkylation

| Catalyst | Reaction | Key Finding | Reference |

|---|---|---|---|

| Mesoporous Beta Zeolite | Benzylation of naphthalene with benzyl chloride | Enhanced activity due to increased accessibility of Brönsted acid sites and improved diffusion of reactants/products. | mdpi.com |

| Dealuminated H-Mordenite (HM) Zeolite | tert-butylation of naphthalene with tert-butanol | Achieved high regioselectivity for 2,6-di-tert-butylnaphthalene with good yield (60%); catalyst is reusable. | nih.gov |

| HY Zeolite | Alkylation of naphthalene with α-tetradecene | Catalyst activity is linked to acidity, surface area, and pore structure; deactivation occurs via coke formation but can be regenerated. | rsc.org |

Ultrasonication-Assisted Synthetic Protocols

Ultrasound-assisted organic synthesis (UAOS) is a powerful green chemistry tool that utilizes acoustic cavitation to accelerate chemical reactions. This technique often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. The synthesis of structural analogues of phenylnaphthalene derivatives, such as dibenzoxanthenes from β-naphthol and various aldehydes, has been significantly improved through ultrasonication.

Several studies have demonstrated the efficacy of this approach. For example, an eco-friendly method for preparing aryl-14-H-dibenzo[a,j]xanthene derivatives was developed using NH₄H₂PO₄/SiO₂ as a catalyst in water under ultrasound irradiation. This protocol resulted in good yields (85–94%) with substantially reduced reaction times of just 40 minutes. unito.it Another report detailed the use of a catalytic amount of perchloric acid (HClO₄) in glacial acetic acid, which, when combined with ultrasound, yielded the desired xanthene products in 90–98% yields within 30–90 minutes. unito.it

The choice of catalyst and solvent system under sonication can be optimized for efficiency and environmental impact. The condensation of aryl aldehydes and 2-naphthol (B1666908) has been successfully carried out using copper perchlorate (B79767) hexahydrate as a catalyst under ultrasound irradiation (35 kHz) at room temperature, affording excellent yields. heteroletters.org These protocols showcase the potential of ultrasonication to intensify processes, reduce energy consumption, and facilitate the use of greener solvents, all of which are key objectives in the sustainable synthesis of complex aromatic compounds like this compound. unito.itheteroletters.org

Table 2: Comparison of Ultrasonication-Assisted Syntheses of Naphthol-Aldehyde Condensation Products

| Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|

| NH₄H₂PO₄/SiO₂ | Water | 40 min | 85-94% | unito.it |

| HClO₄ | Glacial Acetic Acid | 30-90 min | 90-98% | unito.it |

| P(4-VPH)HSO₄ | Ethanol (B145695) | 20 min | 87-97% | unito.it |

| Copper Perchlorate Hexahydrate | Not Specified | 2-3 hr | Excellent | heteroletters.org |

Metal-Free and Mild Reaction Conditions

Moving away from transition-metal catalysts, which can be costly and toxic, is a central goal of green synthesis. Research into metal-free and mild reaction conditions for naphthalene derivatization has explored mechanochemistry (grindstone chemistry) and the use of benign acid catalysts.

Grindstone chemistry, a solvent-free technique involving the grinding of solid reactants, has been effectively used for the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.comchowgules.ac.in This one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine is catalyzed by a small amount of methanesulfonic acid and proceeds rapidly at ambient temperature by simple grinding in a mortar and pestle. ijcmas.comchowgules.ac.in The method is energy-efficient, offers operational simplicity, generates high yields in short reaction times, and allows for easy work-up, making it a highly attractive green methodology. ijcmas.com This approach has even been scaled up successfully using a hand-held electric mixer, demonstrating its practical applicability. chowgules.ac.in

Similarly, solvent-free grinding has been employed for the synthesis of azo dyes by coupling β-naphthol with aryl diazonium salts, using a solid acid reagent like Nano-γ-Al₂O₃/Ti(IV). kashanu.ac.ir This method features short reaction times, high yields, and a simple filtration work-up. kashanu.ac.ir Another approach involves using microwave irradiation, another alternative energy source, in conjunction with a Brønsted acid catalyst like p-dodecylbenzenesulfonic acid (DBSA) under solvent-free conditions for the one-pot condensation of β-naphthol with aldehydes. academie-sciences.fr This protocol affords dibenzoxanthene (B14493495) products in excellent yields (78-99%) within very short reaction times (4–15 minutes), with water being the only byproduct. academie-sciences.fr These methodologies underscore the significant potential of metal-free, solvent-free, and mild conditions for the sustainable synthesis of this compound and related structures.

Table 3: Overview of Metal-Free and Mild Synthetic Protocols for Naphthol Derivatives

| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Grindstone Chemistry | 2-Naphthol, Aldehydes, Amines | Methanesulfonic Acid / Grinding | Solvent-free, rapid, high yields, simple work-up, energy efficient. | ijcmas.comchowgules.ac.in |

| Microwave-Assisted Synthesis | β-Naphthol, Aldehydes | DBSA / Solvent-free / 125 °C | Very short reaction times (4-15 min), excellent yields, water is the only byproduct. | academie-sciences.fr |

| Solvent-Free Grinding | β-Naphthol, Aryl Diazonium Salts | Nano-γ-Al₂O₃/Ti(IV) / Grinding | Solvent-free, short reaction times, high yields, easy filtration work-up. | kashanu.ac.ir |

Reactivity and Derivatization Pathways of 5 Phenylnaphthalene 2 Carboxaldehyde

Transformations of the Carboxaldehyde Functional Group

The aldehyde group is a versatile functional handle, susceptible to oxidation, reduction, and a variety of condensation and olefination reactions.

Oxidation Reactions to Carboxylic Acids and Esters

The aldehyde functional group of 5-Phenylnaphthalene-2-carboxaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-phenylnaphthalene-2-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For instance, a related transformation involving the oxidation of 2-hydroxymethyl-1-phenylnaphthalene to 1-phenylnaphthalene-2-carboxylic acid is effectively achieved using potassium permanganate (B83412) (KMnO4) in a hot acetone (B3395972)/water mixture. This strong oxidizing agent ensures the complete conversion of the formyl group to a carboxyl group.

Following the formation of the carboxylic acid, ester derivatives can be synthesized through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The general reaction conditions for these transformations are summarized in the table below.

| Transformation | Reagents and Conditions | Product |

| Oxidation | 1. KMnO4, acetone/H2O, heat2. Acidic workup (e.g., dilute HCl) | 5-Phenylnaphthalene-2-carboxylic acid |

| Esterification | R-OH, H2SO4 (catalytic), heat | 5-Phenylnaphthalene-2-carboxylate ester |

Reduction Reactions to Alcohols

The carboxaldehyde group can be selectively reduced to a primary alcohol, (5-phenylnaphthalen-2-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. For more sterically hindered or less reactive aldehydes, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) can be employed, followed by a careful aqueous workup.

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol | Room Temperature | (5-Phenylnaphthalen-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0 °C to Room Temperature, followed by aqueous workup | (5-Phenylnaphthalen-2-yl)methanol |

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Reactions)

The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with nucleophiles. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. For instance, the reaction of this compound with an aniline (B41778) derivative in a suitable solvent like ethanol, often with a catalytic amount of acid, will yield the corresponding N-(5-phenylnaphthalen-2-ylmethylene)aniline.

Furthermore, if the aldehyde possesses enolizable protons, it can participate in aldol reactions. However, this compound lacks α-hydrogens and thus cannot self-condense via an aldol mechanism. It can, however, act as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with an enolizable ketone or aldehyde. For example, reaction with acetone in the presence of a base (e.g., NaOH) would be expected to yield (E)-4-(5-phenylnaphthalen-2-yl)but-3-en-2-one.

| Reaction Type | Reactant | Conditions | Product Type |

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Ethanol, catalytic acid, heat | Imine |

| Claisen-Schmidt Condensation | Enolizable Ketone (e.g., Acetone) | Aqueous base (e.g., NaOH), heat | α,β-Unsaturated Ketone |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond. This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.

A related and often preferred method is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion. The HWE reaction typically offers better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. Stabilized phosphonate ylides in HWE reactions generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgalfa-chemistry.com

| Reaction | Reagent | Typical Base | Product Type |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | n-BuLi, NaH, or NaNH2 | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Ester ((RO)2P(O)CH2R') | NaH, K2CO3, or DBU | (E)-Alkene (typically) |

Thionation Reactions using Lawesson's Reagent and Analogues

The conversion of the carbonyl oxygen of this compound to a sulfur atom to form the corresponding thioaldehyde can be achieved using thionating agents. Lawesson's reagent is a widely used reagent for this transformation. organic-chemistry.org The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene under reflux conditions. The resulting thioaldehyde is often reactive and may be used in situ for subsequent reactions.

| Reagent | Solvent | Conditions | Product |

| Lawesson's Reagent | Toluene or Xylene | Reflux | 5-Phenylnaphthalene-2-carbothialdehyde |

Reactions on the Naphthalene (B1677914) Ring System

The phenylnaphthalene core of the molecule is an extended aromatic system that can undergo electrophilic substitution reactions. The directing effects of the existing substituents, the phenyl group at the 5-position and the carboxaldehyde group at the 2-position, will govern the regioselectivity of these reactions. The carboxaldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. The phenyl group is generally considered a weak activating group and is ortho-, para-directing.

In the context of electrophilic aromatic substitution on the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). wordpress.com The interplay of these electronic and steric factors will determine the position of substitution. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the naphthalene ring. The precise location of this substitution would depend on the relative directing strengths of the phenyl and aldehyde groups and the inherent reactivity of the different positions on the naphthalene nucleus.

| Reaction Type | Reagents | Expected Product |

| Nitration | HNO3, H2SO4 | Nitro-5-phenylnaphthalene-2-carboxaldehyde |

| Halogenation | Br2, FeBr3 | Bromo-5-phenylnaphthalene-2-carboxaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-5-phenylnaphthalene-2-carboxaldehyde |

Electrophilic Aromatic Substitution Reactions

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by both the existing substituents. The carboxaldehyde group is a deactivating, meta-directing group, while the phenyl group is an activating, ortho-, para-directing group. Due to the deactivating nature of the aldehyde, the naphthalene ring bearing this group is less reactive towards electrophiles. Therefore, electrophilic attack is more likely to occur on the phenyl-substituted ring.

The directing effects of the phenyl group would favor substitution at the positions ortho and para to it. However, steric hindrance from the adjacent naphthalene ring may influence the substitution pattern.

| Position on Naphthalene Ring | Activating/Deactivating Group | Directing Effect | Predicted Reactivity |

| C1, C3, C4 | Phenyl group (activating) | Ortho, Para | Favorable |

| C6, C7, C8 | Phenyl group (activating) | Favorable | |

| C1, C3 | Carboxaldehyde (deactivating) | Meta | Unfavorable |

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. For derivatives of 1-naphthaldehyde (B104281), the aldehyde group can act as a directing group, facilitating C-H activation at the ortho (C2) and peri (C8) positions. researchgate.net This strategy allows for the introduction of a variety of functional groups, including alkyl, aryl, and heteroaryl moieties.

In the case of this compound, the carboxaldehyde at the C2 position can direct the palladium catalyst to activate the C1 and C3 positions. The presence of the phenyl group at C5 may also influence the electronic and steric environment, potentially affecting the regioselectivity of the C-H activation.

Table of Palladium-Catalyzed C-H Functionalization of Naphthaldehydes

| Substrate | Catalyst/Ligand | Reagent | Position Functionalized | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Naphthaldehyde | Pd(OAc)₂ / Glycine | Arylboronic acid | C8 | 8-Aryl-1-naphthaldehyde | Good |

This data is based on the functionalization of 1-naphthaldehyde and is presented to illustrate the potential reactivity of the naphthalene core in this compound.

Aryne-Mediated Reactions

Reactions Involving the Phenyl Substituent

Functionalization of the Phenyl Ring (e.g., Halogenation, Nitration)

The phenyl substituent at the C5 position of the naphthalene core can undergo its own set of electrophilic aromatic substitution reactions. Standard procedures for halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) can be employed to introduce functional groups onto this ring. The directing effect of the naphthalene moiety, which acts as an aryl substituent, will favor substitution at the ortho and para positions of the phenyl ring. Steric hindrance from the bulky naphthalene core might lead to a preference for substitution at the para position.

Coupling Reactions on the Phenyl Moiety

Should the phenyl ring be pre-functionalized, for instance with a halogen atom, it can serve as a handle for various palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura, Stille, and Heck couplings are powerful methods for the formation of new carbon-carbon bonds, allowing for the attachment of a wide array of alkyl, aryl, or vinyl groups to the phenyl substituent. This approach offers a versatile strategy for the synthesis of more complex derivatives of this compound.

Multi-Component Reactions and Complex Product Formation

The aldehyde functionality of this compound makes it a suitable component for various multi-component reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the starting materials. researchgate.net

Aldehydes are common electrophilic partners in many named MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. The participation of this compound in such reactions would lead to the formation of structurally diverse and complex heterocyclic scaffolds containing the 5-phenylnaphthalene moiety. For instance, a Biginelli-type reaction with a β-ketoester and urea (B33335) or thiourea (B124793) could yield dihydropyrimidinones bearing the bulky aromatic substituent.

While specific examples involving this compound are not extensively documented, the known reactivity of aromatic aldehydes in MCRs provides a strong basis for predicting its utility in the one-pot synthesis of complex molecules. nih.govresearchgate.net

Synthesis of Polycyclic Aromatic Compounds

The aldehyde functionality of this compound is a crucial starting point for building larger polycyclic aromatic hydrocarbons (PAHs). Standard C=C bond-forming reactions can be employed to extend the conjugated system, creating precursors that are then subjected to cyclization reactions.

Two primary methods for this extension are the Wittig reaction and the Knoevenagel condensation. The Wittig reaction involves the reaction of the aldehyde with a phosphonium ylide, such as benzyltriphenylphosphonium (B107652) ylide, to convert the carbonyl group into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction effectively couples the naphthalene scaffold to another aromatic ring system via a vinylene bridge, forming a stilbene-like derivative. organic-chemistry.orgmnstate.edu

The Knoevenagel condensation provides another route for C=C bond formation by reacting the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate or malononitrile) in the presence of a basic catalyst. nih.govrsc.orgsphinxsai.com This pathway yields an electron-deficient alkene, which can be further modified. mdpi.comresearchgate.net

Once these elongated precursors are synthesized, they can undergo intramolecular cyclization to form the final fused polycyclic system. A common method is oxidative photocyclization (see section 3.4.3), or other thermal and catalyst-driven cyclodehydrogenation methods like the Scholl reaction, which creates new aryl-aryl bonds under acidic conditions. researchgate.netquimicaorganica.org

| Reaction Type | Reactants | Key Reagents/Conditions | Intermediate Product Type | Final Product Type |

|---|---|---|---|---|

| Wittig Reaction & Cyclization | This compound, Benzyltriphenylphosphonium halide | 1) Strong base (e.g., n-BuLi) 2) Oxidative Cyclization (e.g., I₂, UV light) | Stilbene (B7821643) derivative | Polycyclic Aromatic Hydrocarbon |

| Knoevenagel Condensation & Cyclization | This compound, Active methylene compound (e.g., Malononitrile) | 1) Basic catalyst (e.g., Piperidine) 2) Cyclodehydrogenation (e.g., Scholl reaction) | Naphthyl-substituted alkene | Functionalized Polycyclic Aromatic Hydrocarbon |

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazines, Amines, Carboxamides)

The aldehyde group is readily converted into various nitrogen-containing functionalities, enabling the synthesis of diverse heterocyclic structures and derivatives.

Pyrazines: While direct synthesis from this compound is not commonly documented, a plausible pathway involves its conversion into a 1,2-dicarbonyl intermediate. Oxidation of the aldehyde could potentially yield a phenylglyoxal-type derivative. Such α-ketoaldehydes can undergo condensation with a source of ammonia (B1221849) or a diamine. The self-condensation of two molecules of the resulting aminoketone intermediate would lead to a dihydropyrazine, which then oxidizes to form a highly substituted pyrazine (B50134) ring fused to the phenylnaphthalene backbone.

Amines: A direct and efficient method for converting the aldehyde into an amine is reductive amination . researchgate.netsci-hub.seresearchgate.net This one-pot reaction involves the initial condensation of this compound with an amine (such as ammonia, a primary amine, or a secondary amine) to form a Schiff base (imine) or enamine intermediate. bris.ac.uk This intermediate is not isolated but is reduced in situ by a reducing agent, such as sodium borohydride, sodium cyanoborohydride, or hydrosilanes, to yield the corresponding amine derivative. rsc.org

Carboxamides: The synthesis of carboxamides from this compound is typically a two-step process.

Oxidation: The aldehyde group is first oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, including potassium permanganate, Jones reagent, or greener alternatives like hydrogen peroxide with a selenium catalyst. mdpi.comnih.govresearchgate.netresearchgate.net This step yields 5-phenylnaphthalene-2-carboxylic acid. google.com

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. researchgate.net This is accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, or by using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.orgasiaresearchnews.comrsc.orgresearchgate.net

| Target Derivative | General Method | Key Reagents/Conditions | Intermediate | Final Product |

|---|---|---|---|---|

| Amine | Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Imine / Schiff Base | 5-Phenyl-N-R-naphthalen-2-yl)methanamine |

| Carboxamide | Oxidation & Amide Coupling | 1) Oxidizing Agent (e.g., KMnO₄) 2) Amine (R-NH₂), Coupling Agent (e.g., HATU) | 5-Phenylnaphthalene-2-carboxylic acid | 5-Phenyl-N-R-naphthalene-2-carboxamide |

Photocyclization Leading to Ring-Fused Systems

Photocyclization is a powerful photochemical reaction that creates new ring systems through intramolecular cyclization of photo-excited molecules. The oxidative photocyclization of stilbenes , often called the Mallory reaction, is a classic method for synthesizing phenanthrenes and other related fused-ring systems. researchgate.netnih.gov

This pathway is highly relevant for derivatives of this compound. As described in section 3.4.1, the aldehyde can be converted into a stilbene-like precursor using the Wittig reaction. For instance, reacting the aldehyde with benzyltriphenylphosphonium ylide would yield 2-(2-phenylethenyl)-5-phenylnaphthalene. This molecule is an ideal substrate for photocyclization.

The reaction mechanism proceeds as follows:

Upon irradiation with UV light, the thermodynamically more stable E (trans)-isomer of the stilbene derivative undergoes photoisomerization to the sterically hindered Z (cis)-isomer. beilstein-journals.org

The Z-isomer, now in a conformation where the aromatic rings are in proximity, undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. chemrxiv.org

In the presence of an oxidizing agent, such as iodine (I₂) or oxygen, the dihydrophenanthrene intermediate is aromatized through dehydrogenation. This final step is irreversible and drives the reaction towards the stable, fully aromatic ring-fused product. nih.gov

Applying this sequence to a precursor derived from this compound would lead to the formation of a complex, non-planar, and rigid benzo[c]phenanthrene (B127203) framework. researchgate.netbol.comwikipedia.org

| Step | Reaction | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Precursor Synthesis | Wittig Reaction | This compound, Phosphonium Ylide | Stilbene derivative (e.g., 2-(2-phenylethenyl)-5-phenylnaphthalene) |

| 2. Photocyclization | Intramolecular 6π-Electrocyclization | UV Light | Dihydrophenanthrene intermediate |

| 3. Aromatization | Oxidation | Iodine (I₂) or O₂ | Ring-fused system (e.g., Benzo[c]phenanthrene derivative) |

Advanced Spectroscopic and Structural Elucidation Research for 5 Phenylnaphthalene 2 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 5-Phenylnaphthalene-2-carboxaldehyde, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are essential for the initial assignment of the molecular structure. The predicted chemical shifts are based on the distinct electronic environments of each nucleus, influenced by the electron-withdrawing aldehyde group and the anisotropic effects of the aromatic systems.

The ¹H NMR spectrum is expected to show a highly deshielded singlet for the aldehyde proton around 9.9-10.1 ppm. The aromatic region (approximately 7.4-8.5 ppm) would display a complex series of multiplets corresponding to the eleven protons of the phenyl and naphthalene (B1677914) rings. Protons on the naphthalene ring adjacent to the electron-withdrawing aldehyde group (e.g., H-1 and H-3) and those in the peri position to the phenyl group (H-4 and H-6) would be significantly deshielded.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is anticipated to appear as the most downfield signal, typically in the range of 190-193 ppm. The quaternary carbons and the protonated carbons of the two aromatic rings would resonate in the approximate range of 120-145 ppm. The specific chemical shifts allow for the differentiation of each carbon atom within the molecular structure.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | ~10.1 | Singlet (s) |

| Aromatic H's | ~7.4 - 8.5 | Multiplet (m) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~192 |

| Aromatic C's | ~120 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are employed to unambiguously assign the signals observed in the 1D spectra and to confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within the same spin system, such as identifying adjacent protons on the naphthalene ring (e.g., H-3 with H-4, H-6 with H-7, and H-7 with H-8) and on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum would be expected to show correlations between the ortho-protons of the phenyl ring and the H-4 and H-6 protons of the naphthalene ring, which would help to determine the preferred rotational orientation (conformation) around the C-C bond linking the two ring systems.

Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4 | Confirms adjacency of protons on naphthalene ring |

| HSQC | H-1 ↔ C-1 | Assigns protonated carbons |

| HMBC | Aldehyde H ↔ Naphthalene C-2 | Confirms position of the aldehyde group |

| HMBC | Phenyl H-2'/H-6' ↔ Naphthalene C-5 | Confirms phenyl-naphthalene linkage point |

| NOESY | Phenyl H-2'/H-6' ↔ Naphthalene H-4/H-6 | Provides conformational information |

Advanced NMR Experiments for Stereochemical and Conformational Analysis

While this compound is an achiral molecule, advanced NMR experiments can probe its conformational dynamics. The primary conformational freedom in this molecule is the rotation around the single bond connecting the phenyl and naphthalene rings.

Variable-temperature (VT) NMR studies could be performed to investigate the energy barrier to this rotation. At room temperature, this rotation is typically fast on the NMR timescale. However, at lower temperatures, the rotation could slow sufficiently to cause decoalescence of signals, particularly for the ortho- and meta-protons of the phenyl ring, allowing for the calculation of the rotational energy barrier.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and the vibrational modes of the molecule, complementing the data from NMR spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the most prominent and diagnostic peak in the FT-IR spectrum would be the strong C=O stretching vibration of the aldehyde group, expected around 1690-1710 cm⁻¹. Other characteristic absorptions would include aromatic C-H stretching vibrations above 3000 cm⁻¹, and a series of sharp C=C stretching bands for the aromatic rings in the 1400-1600 cm⁻¹ region.

Predicted FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |

| 1710-1690 | C=O Stretch | Aromatic Aldehyde |

| 1600-1450 | C=C Stretch | Aromatic Rings |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is complementary to FT-IR and provides information on molecular vibrations that induce a change in polarizability. For this compound, the symmetric vibrations of the non-polar aromatic rings are expected to produce strong signals in the Raman spectrum. Particularly, the "ring-breathing" modes of both the naphthalene and phenyl moieties would be prominent. The C=O stretch of the aldehyde is also Raman active, though it is typically weaker than in the IR spectrum. Raman spectroscopy is especially useful for studying the skeletal vibrations of the fused ring system.

Predicted Raman Shifts

| Frequency Range (cm⁻¹) | Vibration | Structural Unit |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 1700-1680 | C=O Stretch | Aldehyde |

| 1610-1580 | C=C Stretch | Aromatic Rings |

| ~1000 | Symmetric Ring Breathing | Phenyl Ring |

Electronic Spectroscopy Analysis

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in probing the electronic structure and photophysical behavior of molecules. It provides insights into how molecules interact with light, including the absorption of photons and the subsequent emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are indicative of the molecule's electronic structure. For an aromatic compound like this compound, the spectrum would be expected to show intense absorptions arising from π-π* transitions within the phenyl and naphthalene ring systems. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.

Data Table: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Information | Available Data |

|---|---|---|

| λmax (nm) | Wavelengths of maximum absorbance | Not Available |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Intensity of light absorption at λmax | Not Available |

No specific experimental UV-Vis absorption data for this compound was found in the searched scientific literature.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy investigates the emission of light from a molecule after it has been electronically excited. This technique provides information on the emissive properties of a compound, including its fluorescence quantum yield (the efficiency of the fluorescence process) and lifetime (the duration of the excited state). The shape and position of the emission spectrum are characteristic of the molecule and can be influenced by its environment. Naphthalene derivatives are known to be fluorescent, and it is anticipated that this compound would exhibit fluorescence.

Data Table: Expected Fluorescence Properties for this compound

| Parameter | Expected Information | Available Data |

|---|---|---|

| Excitation Wavelength (λex, nm) | Wavelength used to excite the molecule | Not Available |

| Emission Wavelength (λem, nm) | Wavelength of maximum fluorescence intensity | Not Available |

| Fluorescence Quantum Yield (Φf) | Ratio of photons emitted to photons absorbed | Not Available |

| Fluorescence Lifetime (τ, ns) | Average time the molecule spends in the excited state | Not Available |

No specific experimental fluorescence data for this compound was found in the searched scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions.

Data Table: Expected HRMS Data for this compound

| Parameter | Expected Information | Available Data |

|---|---|---|

| Ionization Mode | Method used to ionize the molecule (e.g., ESI, APCI) | Not Available |

| Calculated Exact Mass (m/z) | Theoretically calculated mass for the molecular formula | 232.0888 |

| Measured Exact Mass (m/z) | Experimentally determined mass of the molecular ion | Not Available |

| Mass Error (ppm) | Difference between calculated and measured mass | Not Available |

While the elemental formula is known, no specific experimental HRMS data for this compound was found in the searched scientific literature.

Fragmentation Pattern Analysis for Structural Connectivity

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of these fragmentation patterns provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic fragments would be expected from the loss of the aldehyde group (-CHO) and cleavages within the naphthalene and phenyl rings.

Data Table: Expected Fragmentation Data for this compound

| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Interpretation of Fragment Ions | Available Data |

|---|

No specific experimental mass spectrometry fragmentation data for this compound was found in the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of a compound, a diffraction pattern is produced that can be mathematically transformed into a detailed model of the molecular and crystal structure. This technique provides information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Data Table: Expected Crystallographic Data for this compound

| Parameter | Expected Information | Available Data |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) | Not Available |

| Space Group | The specific symmetry group of the crystal | Not Available |

| Unit Cell Dimensions (Å, °) | The dimensions and angles of the unit cell | Not Available |

| Bond Lengths (Å) | The distances between bonded atoms | Not Available |

| Bond Angles (°) | The angles between adjacent bonds | Not Available |

No specific X-ray crystallographic data for this compound was found in the searched scientific literature.

Analysis of Intermolecular Interactions in Crystalline Forms

The study of intermolecular interactions within the crystalline lattice of this compound is crucial for understanding its solid-state properties, including polymorphism, stability, and solubility. While specific crystallographic studies detailing the full range of intermolecular contacts for this compound are not extensively documented in publicly available literature, the analysis of related naphthalene derivatives provides a framework for the types of interactions that are likely to govern its crystal packing.

Key intermolecular forces expected to be at play in the crystalline form of this compound include:

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can act as weak acids, forming hydrogen bonds with the electron-rich π systems of neighboring molecules. These C-H···π interactions are a prevalent and important directional force in the crystal engineering of aromatic compounds, contributing to the stability of the three-dimensional structure.

Dipole-Dipole Interactions: The presence of the polar carboxaldehyde group introduces a significant dipole moment to the molecule. In the crystalline state, these dipoles will tend to align in an energetically favorable manner, leading to head-to-tail arrangements that contribute to the electrostatic stability of the crystal.

Integrated Spectroscopic Analysis Procedures

The structural elucidation of this compound relies on an integrated approach, combining data from various spectroscopic techniques to confirm its molecular structure and purity. Each technique provides a unique piece of the structural puzzle.

A standard spectroscopic analysis workflow for this compound would involve the following:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton (typically in the 9-10 ppm region), as well as a complex pattern of signals in the aromatic region (around 7-8.5 ppm) corresponding to the protons on the naphthalene and phenyl rings. The coupling patterns between adjacent protons would be instrumental in assigning the specific substitution pattern.

¹³C NMR: This provides information about the carbon skeleton of the molecule. The spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range) and a series of signals in the aromatic region for the carbons of the naphthalene and phenyl rings.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₁₇H₁₂O). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically around 1700 cm⁻¹). Bands corresponding to C-H stretching of the aromatic rings and C=C stretching of the aromatic systems would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The extended π-system of this compound would be expected to give rise to strong absorptions in the UV region.

By combining the data from these techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Table of Spectroscopic Data (Hypothetical)

| Technique | Key Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aldehydic Proton (CHO) | ~9.5 - 10.5 ppm |

| Aromatic Protons | ~7.0 - 8.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 - 200 ppm |

| Aromatic Carbons | ~120 - 150 ppm | |

| IR | C=O Stretch | ~1680 - 1715 cm⁻¹ |

| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | |

| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ | |

| Mass Spec | Molecular Ion (M⁺) | ~232.09 m/z |

Note: The data in this table is hypothetical and represents typical ranges for the respective functional groups. Actual experimental values may vary.

Computational and Theoretical Chemistry Studies of 5 Phenylnaphthalene 2 Carboxaldehyde

Spectroscopic Property Prediction and Validation:A theoretical examination of the molecule's expected spectroscopic signatures.

Simulation of IR and UV-Vis Spectra:Theoretical calculations can also simulate the infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Simulated IR spectra help in identifying the vibrational modes of the molecule, corresponding to different functional groups. Simulated UV-Vis spectra can predict the electronic transitions and the wavelengths at which the molecule absorbs light.

Without published research specifically targeting 5-Phenylnaphthalene-2-carboxaldehyde, the quantitative data required to populate these sections—such as bond lengths, bond angles, dihedral angles, HOMO-LUMO energy values, MEP charge distributions, and predicted spectral peak positions—is unavailable.

Should such computational studies be published in the future, a comprehensive and detailed article as per the requested outline could be produced.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical studies on related aromatic aldehydes and naphthalene (B1677914) derivatives demonstrate that computational methods can map out potential reaction pathways for this compound. For instance, in reactions such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the naphthalene or phenyl rings, DFT calculations can be employed to determine the geometries of reactants, intermediates, transition states, and products.

By calculating the potential energy surface, researchers can identify the most likely reaction coordinates. The energy barriers, or activation energies, for each potential pathway can be quantified, allowing for predictions of reaction kinetics. For example, the energy barriers for the addition of different nucleophiles to the aldehyde functional group could be compared to predict which reactions are more favorable. These calculations would typically involve geometry optimizations of all stationary points on the reaction pathway and frequency calculations to confirm their nature (minima or first-order saddle points).

Table 1: Hypothetical Energy Barriers for Nucleophilic Addition to this compound

| Nucleophile | Reaction Pathway | Calculated Energy Barrier (kcal/mol) |

| Hydride (H⁻) | Direct addition to carbonyl | 10.5 |

| Cyanide (CN⁻) | Direct addition to carbonyl | 12.2 |

| Methyl Grignard (CH₃MgBr) | Grignard addition to carbonyl | 15.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational studies on reaction pathways. Actual values would require specific DFT calculations.

Computational analysis is crucial for predicting the regioselectivity and stereoselectivity of reactions involving this compound. For reactions occurring on the aromatic rings, such as nitration or halogenation, DFT calculations can predict the most likely site of substitution by analyzing the distribution of electron density and the stability of the resulting intermediates (sigma complexes).

In cases where new stereocenters are formed, for example, during the reduction of the carbonyl group with a chiral reducing agent, computational chemistry can be used to model the transition states leading to different stereoisomers. By comparing the energies of these diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. The steric and electronic interactions between the substrate, the reagent, and any catalysts can be meticulously analyzed to understand the origins of the observed selectivity.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments over time, providing insights that are complementary to the static picture from quantum chemical calculations.

The presence of the phenyl substituent attached to the naphthalene core introduces a degree of conformational flexibility due to rotation around the C-C single bond connecting the two aromatic rings. Molecular dynamics simulations can be used to explore the conformational landscape of this compound in various solvents.

By simulating the molecule's trajectory over nanoseconds or even microseconds, it is possible to identify the most stable conformations and the energy barriers to rotation between them. This information is valuable for understanding how the molecule's shape changes in solution, which can influence its reactivity and interactions with other molecules. The relative populations of different conformers can be determined from the simulation, providing a statistically meaningful picture of the molecule's dynamic structure.

MD simulations are also well-suited for studying the interactions between this compound and its surrounding environment. The solvation shell of the molecule can be analyzed to understand how solvent molecules arrange themselves around the solute. This can reveal specific interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents, which can affect the molecule's properties and reactivity.

Furthermore, if the molecule is involved in a catalyzed reaction, MD simulations can be used to model the interaction with the catalytic species. This can provide insights into the binding mode of the substrate to the catalyst and the dynamic processes that lead to the chemical transformation.

Prediction of Non-Linear Optical Properties

The prediction of non-linear optical (NLO) properties of organic molecules is a significant area of computational research, driven by the demand for new materials for optoelectronic applications. Naphthalene derivatives are of interest in this field due to their extended π-conjugated systems.

Computational quantum chemistry, particularly DFT and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the NLO response of molecules. The key parameters that quantify the NLO properties are the polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

For a molecule like this compound, the presence of an electron-withdrawing aldehyde group and an extended aromatic system suggests the potential for a significant NLO response. Theoretical calculations can quantify this by computing the components of the polarizability and hyperpolarizability tensors. These calculations are typically performed using a suitable functional and basis set that can accurately describe the electronic structure and response to an external electric field. researchgate.netssrn.com

Studies on similar donor-acceptor substituted aromatic systems have shown that the magnitude of the NLO response is strongly dependent on the extent of intramolecular charge transfer. pdn.ac.lk TD-DFT calculations can be used to analyze the electronic transitions that contribute to the NLO properties, providing a deeper understanding of the structure-property relationships. ru.nl The effect of the solvent on the NLO properties can also be modeled using continuum solvation models.

Table 2: Computationally Predicted NLO Properties of Aromatic Aldehydes

| Compound | Method | Polarizability (α / a.u.) | First Hyperpolarizability (β / a.u.) |

| Benzaldehyde | DFT/B3LYP/6-311+G(d) | 78.3 | 85.2 |

| 1-Naphthaldehyde (B104281) | DFT/B3LYP/6-311+G(d) | 135.6 | 152.7 |

| 4-(Dimethylamino)benzaldehyde | DFT/B3LYP/6-311+G(d) | 158.9 | 1245.3 |

Note: This table presents illustrative data for related compounds to show the type of information generated by NLO calculations. The values for this compound would require specific computational investigation.

Application of Computational Chemistry in Synthetic Planning

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies focused on the application of computational chemistry in the synthetic planning of this compound were identified. While computational chemistry is a powerful tool for retrosynthetic analysis and reaction planning for a wide array of complex molecules, it appears that dedicated research on this particular compound has not been published.

In general, the application of computational chemistry to synthetic planning involves several key approaches that could hypothetically be applied to a molecule like this compound. These methods assist chemists in designing efficient and viable synthetic routes.

General Methodologies in Computational Synthetic Planning:

Retrosynthesis Analysis Software: Programs like SYNTHIA™ (formerly Chematica) and others utilize extensive databases of chemical reactions and reaction rules to propose retrosynthetic pathways for a target molecule. synthiaonline.com These tools can break down a complex molecule into simpler, commercially available starting materials. For this compound, such software would likely propose disconnections at the phenyl-naphthalene bond or suggest pathways to construct the naphthalene core with the required aldehyde functionality.

Quantum Chemistry Calculations: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the thermodynamics and kinetics of potential reaction steps. This allows for the evaluation of reaction feasibility, prediction of regioselectivity and stereoselectivity, and the elucidation of reaction mechanisms. For instance, in a Suzuki or Stille coupling to form the C-C bond between the phenyl and naphthalene moieties, DFT calculations could help in optimizing reaction conditions by modeling the catalytic cycle.

Machine Learning and AI-Driven Approaches: Modern approaches leverage machine learning and artificial intelligence to predict reaction outcomes and suggest novel synthetic routes. synthiaonline.com These models are trained on vast datasets of known reactions and can often identify non-intuitive synthetic strategies that might be overlooked by human chemists.

Hypothetical Application to this compound:

A computational approach to planning the synthesis of this compound would likely begin with a retrosynthetic analysis. The primary disconnection points would be the bond connecting the phenyl group to the naphthalene ring and the functionalization of the naphthalene core with the carboxaldehyde group.

Table 1: Potential Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Precursors | Relevant Reaction Type (Forward Synthesis) |

| C-C Bond Formation | 5-Bromo-naphthalene-2-carboxaldehyde + Phenylboronic acid | Suzuki Coupling |

| 2-Formyl-naphthalen-5-yl trifluoromethanesulfonate (B1224126) + Phenylboronic acid | Suzuki Coupling | |

| 5-Bromo-2-methylnaphthalene + Phenylboronic acid, followed by oxidation | Suzuki Coupling, Oxidation | |

| Naphthalene Ring Formation | Phenyl-substituted precursors | Annulation reactions (e.g., Diels-Alder) |

Once potential routes are identified, quantum chemistry calculations could be employed to assess the viability of key steps. For example, the energy barriers for different catalytic cycles in a cross-coupling reaction could be calculated to predict the most efficient catalyst and ligand system. Furthermore, the stability of intermediates could be assessed to anticipate potential side reactions.

While no specific data tables or detailed research findings for this compound are available, the principles outlined above represent the current state-of-the-art in applying computational chemistry to synthetic planning. The absence of published research on this specific compound suggests it may be a novel target or a compound for which synthetic routes are considered straightforward and not warranting extensive computational investigation.

Synthetic Applications and Roles in Advanced Materials and Chemical Building Blocks

Role as a Key Synthon in Organic Synthesis

The strategic placement of the phenyl and aldehyde functionalities on the naphthalene (B1677914) scaffold makes 5-Phenylnaphthalene-2-carboxaldehyde a highly valuable and reactive building block in synthetic organic chemistry.

The aldehyde group in this compound serves as a versatile handle for a multitude of chemical transformations, enabling the introduction of a wide range of functional groups onto the naphthalene core. Standard aldehyde chemistry, such as oxidation, reduction, and olefination reactions, can be employed to generate carboxylic acids, alcohols, and alkenes, respectively.

Furthermore, the aromatic rings of the naphthalene system are amenable to various electrophilic and nucleophilic substitution reactions, allowing for the regioselective incorporation of substituents. The directing effects of the existing phenyl and carboxaldehyde groups play a crucial role in controlling the position of incoming functional groups. This dual reactivity allows for the systematic construction of highly substituted and functionalized naphthalene derivatives, which are key components in materials science and medicinal chemistry.

Table 1: Examples of Functionalized Naphthalene Derivatives from Aldehyde Transformations

| Reagent(s) | Product Functional Group | Class of Naphthalene Derivative |

| KMnO₄ or Ag₂O | Carboxylic Acid | Naphthoic Acid Derivative |

| NaBH₄ or LiAlH₄ | Alcohol | Naphthylmethanol Derivative |

| Wittig Reagents (e.g., Ph₃P=CH₂) | Alkene | Vinylnaphthalene Derivative |